molecular formula C9H10BrNO3 B13182140 5-Bromo-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid

5-Bromo-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B13182140
M. Wt: 260.08 g/mol
InChI Key: OMCOUHKICICVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H10BrNO3. It belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid typically involves the reaction of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives with brominating agents. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of calcium channel blockers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets such as calcium channels, enzymes, or receptors. The bromine atom and the dihydropyridine ring are thought to play crucial roles in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the propyl group differentiates it from other dihydropyridine derivatives, potentially leading to unique interactions with biological targets .

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

5-bromo-2-oxo-1-propylpyridine-3-carboxylic acid

InChI

InChI=1S/C9H10BrNO3/c1-2-3-11-5-6(10)4-7(8(11)12)9(13)14/h4-5H,2-3H2,1H3,(H,13,14)

InChI Key

OMCOUHKICICVIY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=C(C1=O)C(=O)O)Br

Origin of Product

United States

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